Cas no 1807239-87-7 (Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate)

Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate structure
1807239-87-7 structure
Product name:Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate
CAS No:1807239-87-7
MF:C11H6F3NO3S
Molecular Weight:289.230452060699
CID:4952268

Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate
    • インチ: 1S/C11H6F3NO3S/c1-18-10(17)6-2-7(5-16)8(4-15)9(3-6)19-11(12,13)14/h2-3,5H,1H3
    • InChIKey: ABDIGLJOKPVRGS-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C(=O)OC)C=C(C=O)C=1C#N

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 404
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 92.5

Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015012091-250mg
Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate
1807239-87-7 97%
250mg
484.80 USD 2021-06-21
Alichem
A015012091-1g
Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate
1807239-87-7 97%
1g
1,579.40 USD 2021-06-21
Alichem
A015012091-500mg
Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate
1807239-87-7 97%
500mg
815.00 USD 2021-06-21

Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate 関連文献

Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoateに関する追加情報

Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate (CAS No. 1807239-87-7): A Comprehensive Overview

Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate, identified by its CAS number 1807239-87-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a complex aromatic structure, combines several functional groups that make it a versatile intermediate in the synthesis of various bioactive molecules. The presence of a cyano group, a formyl group, and a trifluoromethylthio group on a benzoate backbone imparts unique chemical properties that are exploited in multiple applications, particularly in the development of novel therapeutic agents.

The Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate structure is particularly intriguing due to its potential in medicinal chemistry. The cyano group (-CN) is known for its ability to enhance the bioavailability and metabolic stability of molecules, while the formyl group (-CHO) serves as a versatile handle for further functionalization. Additionally, the trifluoromethylthio group (-SCH₂CF₃) introduces electron-withdrawing effects and steric hindrance, which can modulate the pharmacokinetic properties of derived compounds. These features collectively make this compound a valuable building block in the synthesis of small-molecule drugs targeting various diseases.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced efficacy and reduced side effects. The Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate derivative has been explored in several preclinical studies as a precursor for molecules with potential applications in oncology, inflammation, and infectious diseases. For instance, researchers have utilized this compound to synthesize analogs that exhibit inhibitory activity against specific enzymes involved in cancer cell proliferation. The trifluoromethylthio group, in particular, has been shown to improve binding affinity and selectivity, making it an attractive moiety for drug design.

The formyl group in Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate offers another avenue for structural diversification. It can undergo condensation reactions with amino acids or other nucleophiles to form Schiff bases or heterocyclic compounds, respectively. These derivatives have shown promise in various biological assays, including antimicrobial and anti-inflammatory activities. Moreover, the cyano group can be further modified through reduction or hydrolysis to introduce other functional groups such as carboxylic acids or amines, expanding the scope of possible derivatives.

Advances in synthetic methodologies have also contributed to the growing interest in this compound. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable synthesis of Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate derivatives. These methods not only improve yield but also minimize waste, aligning with the principles of green chemistry. Such innovations are crucial for facilitating high-throughput screening and accelerating the discovery of new therapeutic agents.

The pharmacological potential of Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed its binding interactions with target proteins, providing insights into its mechanism of action. Additionally, in vitro assays have demonstrated its ability to modulate key signaling pathways relevant to human health and disease. These findings underscore the importance of this compound as a scaffold for drug discovery efforts.

Future directions in research may focus on optimizing synthetic routes to enhance accessibility and exploring novel derivatives with improved pharmacological profiles. The integration of machine learning algorithms into drug design could also accelerate the identification of promising candidates derived from Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate. By leveraging computational tools alongside traditional experimental approaches, researchers can more efficiently navigate the complex landscape of medicinal chemistry.

In conclusion, Methyl 4-cyano-3-formyl-5-(trifluoromethylthio)benzoate (CAS No. 1807239-87-7) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and versatile functional groups make it an invaluable intermediate for synthesizing bioactive molecules with potential therapeutic applications. As research continues to evolve, this compound is poised to play an increasingly important role in the development of next-generation drugs that address unmet medical needs.

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